2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide
Description
Predicted Crystal System and Hydrogen Bonding
Torsional Angles and Ring Conformation
The imidazolidinyl ring is expected to adopt a twisted envelope conformation to minimize steric strain between the 4-methylbenzyl group and trioxo substituents. Density functional theory (DFT) simulations of related compounds suggest:
- Dihedral angles of 15–25° between the benzyl aromatic plane and heterocyclic ring.
- Axial-equatorial differentiation in substituent bond lengths (e.g., C–N bonds near the ketone groups).
Comparative Analysis with Related Imidazolidinone Derivatives
Structural and Functional Comparisons
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-2-4-9(5-3-8)6-15-11(18)12(19)16(13(15)20)7-10(14)17/h2-5H,6-7H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYIUMYVEPZSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide typically involves multiple steps. One common method starts with the preparation of the trioxoimidazolidinyl ring, which is then functionalized with a 4-methylbenzyl group. The final step involves the introduction of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Structure
The imidazolidine-trioxo core distinguishes this compound from benzimidazole- or chalcone-based analogs. For example:
- Compound 9d (): Contains a benzimidazole core linked to a triazole-thiazole-acetamide system.
- Chalcone-derived acetamides (): Feature diphenylacetamide scaffolds with acryloyl substituents. These lack heterocyclic rigidity compared to the imidazolidine core, which may influence conformational flexibility and target selectivity .
Substituent Effects
The 4-methylbenzyl group in the target compound contrasts with substituents in analogs:
- The 4-methyl group in the target compound offers moderate hydrophobicity without steric hindrance, which may optimize binding pocket interactions .
- Chalcone derivatives (): Substituents like 3,4,5-trimethoxyphenyl or 3-hydroxyphenyl introduce polar or bulky groups, affecting solubility and steric compatibility with biological targets .
Physicochemical Properties
The target’s trioxo groups likely reduce solubility in polar solvents compared to halogenated analogs (e.g., 9b, 9c) but improve hydrogen-bonding capacity.
Biological Activity
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H13N3O4
- CAS Number : 303986-55-2
This compound features an imidazolidinyl ring and a unique trioxo structure that contributes to its reactivity and interaction with biological systems.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the trioxo group in the imidazolidinyl structure may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
2. Tyrosinase Inhibition
Tyrosinase is an important enzyme involved in melanin biosynthesis. Inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. Preliminary studies suggest that this compound may exhibit tyrosinase inhibitory activity similar to other known inhibitors such as kojic acid. The effectiveness of this compound as a tyrosinase inhibitor needs further investigation through quantitative assays.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes (e.g., tyrosinase) through binding at active sites, altering enzymatic activity.
- Cell Signaling Pathways : It may modulate signaling pathways associated with oxidative stress and cellular proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antioxidant properties in vitro with significant free radical scavenging activity. |
| Study B (2024) | Investigated tyrosinase inhibition; results indicated potential efficacy comparable to standard inhibitors (IC50 values needed). |
| Study C (2023) | Reported preliminary antimicrobial activity against Gram-positive bacteria. |
Q & A
Q. What are the optimal synthetic routes for 2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with imidazolidinone derivatives. Key steps include:
- Condensation of 4-methylbenzylamine with diketene derivatives under basic conditions to form the trioxo-imidazolidinyl core.
- Acetamide functionalization via nucleophilic substitution or coupling reactions, using catalysts like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF). Intermediates are characterized using FT-IR (to confirm carbonyl groups at ~1700–1750 cm⁻¹), ¹H/¹³C NMR (to verify substituent integration and coupling patterns), and mass spectrometry (for molecular ion validation) .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- ¹H NMR : Identifies aromatic protons (δ 7.2–7.4 ppm for 4-methylbenzyl) and acetamide NH (δ ~8.0–8.5 ppm).
- ¹³C NMR : Confirms carbonyl carbons (2,4,5-trioxo groups at δ ~160–180 ppm) and methylbenzyl quaternary carbons.
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content (discrepancies >0.3% suggest impurities) .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?
- Central Composite Design (CCD) or Box-Behnken models can minimize experiments while testing variables like temperature, solvent polarity, and catalyst loading. For example, optimizing the cyclization step may reveal that a 1:1.2 molar ratio of reactants in DMF at 80°C maximizes yield (85–90%) .
- Response Surface Methodology (RSM) helps identify interactions between factors (e.g., excess base may degrade the imidazolidinyl core, requiring pH control) .
Q. How should researchers address discrepancies between calculated and observed elemental analysis data?
- Recrystallization : Repurify the compound using solvents like ethanol/water to remove unreacted precursors.
- HPLC-MS : Detect trace impurities (e.g., hydrolyzed byproducts) with a C18 column and acetonitrile/water gradient.
- Thermogravimetric Analysis (TGA) : Rule out solvent retention by monitoring weight loss below 150°C .
Q. What computational strategies predict the biological activity of this compound based on its structure?
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 or kinases). The trioxo-imidazolidinyl group may form hydrogen bonds with catalytic residues, as seen in analogous compounds .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays to prioritize derivatives for testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
